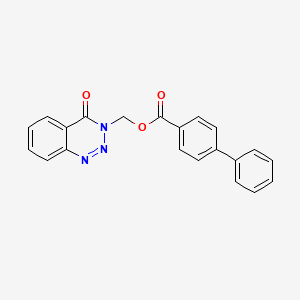

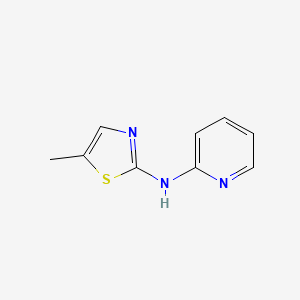

2-(cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Cyclopentylthio)-1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazole, also known as CPI-455, is a small molecule inhibitor that has been the subject of extensive scientific research in recent years. This compound has been shown to have potential therapeutic applications in a variety of diseases, including cancer and neurodegenerative disorders. In

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Antimicrobial Properties

Imidazole derivatives, such as nitrefazole, exhibit strong inhibition of aldehyde dehydrogenase, an enzyme pivotal in alcohol metabolism (R. Klink, K. Pachler, R. Gottschlich, 1985). This property underlines the potential of imidazole compounds in studying enzyme interactions and as therapeutic agents. Furthermore, novel imidazoles have shown potent antimicrobial properties, indicating their usefulness in developing new antimicrobial agents (S. Narwal, G. Singh, D. Saini, A. Kaur, Sumit Narwal, 2012).

Catalytic and Synthetic Applications

The Suzuki–Miyaura reaction, facilitated by imidazole derivatives, points to their significant role in synthetic chemistry for modifying phenoxyl-nitroxyl radicals, indicating potential applications in electroactive materials (Y. Ten, O. G. Salnikov, S. A. Amitina, et al., 2018). Additionally, cyclopalladated complexes of imidazolines, including those with nitrophenyl groups, showcase effective catalytic activities in cross-coupling reactions, further highlighting the versatility of imidazole compounds in catalysis (Xin‐Qi Hao, Fang Liu, Bi Zhang, et al., 2010).

Anti-inflammatory and Analgesic Activities

The synthesis and evaluation of 4,5-diaryl-2-(substituted thio)-1H-imidazoles for anti-inflammatory and analgesic activities reveal the therapeutic potential of such compounds. Some analogs were found to surpass conventional drugs like phenylbutazone and indomethacin in potency (T. Sharpe, S. Cherkofsky, W. E. Hewes, et al., 1985).

Optical and Electronic Materials

Research on imidazole-based nonlinear optical chromophores, incorporating a thiophene based stilbene conjugation pathway, has yielded thermally stable and highly nonlinear materials. These findings suggest potential applications in optoelectronics and photonics (Javier Santos, E. Mintz, O. Zehnder, et al., 2001).

Propiedades

IUPAC Name |

2-cyclopentylsulfanyl-1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3S/c22-20(23)29-17-10-8-15(9-11-17)25-19(14-4-3-5-16(12-14)26(27)28)13-24-21(25)30-18-6-1-2-7-18/h3-5,8-13,18,20H,1-2,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFSWGTLWHUYEOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)SC2=NC=C(N2C3=CC=C(C=C3)OC(F)F)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2941740.png)

![N-(6-Azaspiro[3.4]octan-8-ylmethyl)methanesulfonamide](/img/structure/B2941747.png)

![3-((5-((3-fluorobenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2941751.png)

![N-[(2-Amino-1,3-thiazol-4-yl)methyl]butane-1-sulfonamide](/img/structure/B2941756.png)

![3-(3-Bromophenyl)-6-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2941757.png)

![N-(4-chlorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2941758.png)